molecular formula C28H20BrN B3028837 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine CAS No. 352359-42-3

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Cat. No.: B3028837
CAS No.: 352359-42-3
M. Wt: 450.4 g/mol
InChI Key: JYAVHXABZQYLTH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVHXABZQYLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene intermediates. One common method involves the bromination of biphenyl to produce 4-bromobiphenyl . This intermediate is then subjected to a coupling reaction with naphthalen-1-amine under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4’-bromo-[1,1’-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine
  • CAS Number : 352359-42-3
  • Molecular Formula : C₂₈H₂₀BrN
  • Molecular Weight : 450.38 g/mol
  • Structure : Features a brominated biphenyl core linked to a naphthylamine via a phenyl group. The bromine at the 4'-position and the naphthalene moiety enhance π-conjugation and electronic properties .

Applications :
Primarily utilized in organic electronics, particularly as an OLED material due to its extended conjugation and charge-transport capabilities .

Synthesis :
Synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example:

  • Method 1 : N-phenylnaphthalen-1-amine reacts with 4,4'-dibromo-1,1'-biphenyl using Pd(dppf)Cl₂ and NaOt-Bu in toluene (62–81% yield) .
  • Method 2 : Similar conditions with Pd₂(dba)₃ and PPh₃ yield 81% product .

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenylamines

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Application Synthesis Yield References
Target Compound (352359-42-3) C₂₈H₂₀BrN 4'-Br, naphthyl, phenyl 450.38 OLED materials 62–81%
N,N-Dimethyl-[1,1'-biphenyl]-4-amine C₁₄H₁₅N Dimethylamine, biphenyl 193.28 Intermediate for ligands 80%
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (503299-24-9) C₂₄H₁₈BrN 4'-Br, diphenylamine 400.31 Electronic materials Not specified
N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (897921-59-4) C₂₈H₂₁N Naphthyl, biphenyl 371.47 OLED materials Not specified
N-(4-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide C₂₀H₁₇FNO₂ 4-OMe, 4-F, formamide 338.36 Electronic studies 57–72%

Key Observations :

  • Halogen Effects: Bromine in the target compound enhances electron-withdrawing character compared to non-halogenated analogs (e.g., 897921-59-4), improving charge transport in OLEDs . Chloro or fluoro substituents (e.g., in and ) offer milder electronic effects.
  • Conjugation Length : The naphthyl group in the target compound extends π-conjugation compared to biphenyl-only derivatives (e.g., 503299-24-9), leading to red-shifted absorption/emission .
  • Functional Groups : Formamide derivatives () exhibit reduced conjugation due to the amide group but offer tunable electronic properties via substituents like methoxy or fluoro .

Biological Activity

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine (CAS No. 352359-42-3) is an organic compound characterized by its complex structure, which includes a biphenyl moiety and a naphthylamine group. This compound has garnered attention in various fields, particularly in organic electronics and pharmaceuticals, due to its unique chemical properties. This article focuses on its biological activity, including interactions with metabolic pathways and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H20BrN, with a molecular weight of 440.37 g/mol. The compound features a bromine atom attached to a biphenyl unit, which is further substituted with a phenyl group linked to a naphthalene derivative through an amine bond. This structural arrangement contributes to its diverse biological activities.

1. Metabolic Interactions

Research indicates that this compound acts as a substrate for various cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. Understanding these interactions is essential for assessing the safety and efficacy of this compound in therapeutic applications.

Case Study 1: Interaction with Cytochrome P450 Enzymes

A study highlighted the role of this compound in influencing drug metabolism pathways through its interaction with CYP enzymes. The findings indicated that this compound could alter the metabolic clearance of co-administered drugs, necessitating further investigation into its implications for drug-drug interactions .

Case Study 2: Antimicrobial Potential

In a related study focusing on compounds with similar structures, researchers evaluated their effectiveness against E. coli and K. pneumoniae. The results showed that certain derivatives could permeabilize bacterial membranes effectively, leading to increased susceptibility to antibiotics like rifampicin. This suggests that this compound may exhibit similar antimicrobial properties .

Comparative Analysis

To further understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N,N-Di([1,1'-biphenyl]-4-yl)-4-bromo-[1,1'-biphenyl]-4-amineC36H26BrNContains two biphenyl groups; potentially higher biological activity due to increased aromaticity
N-(4-bromophenyl)-N-phenylnaphthalen-1-amineC24H20BrNLacks the biphenyl linkage; simpler structure may lead to different properties
4-Bromo-N,N-diphenylanilineC13H12BrNMore straightforward amine structure; used in dye applications but lacks the naphthalene component

This comparison highlights the uniqueness of this compound due to its complex structure that combines multiple aromatic systems, potentially leading to unique electronic and biological properties.

Q & A

Q. Table 1. Catalytic Systems for C-N Coupling

CatalystLigandSolventYield (%)Ref
CuIDMEDAToluene76[6]
Pd(OAc)₂XPhosDMF85[8]

Q. Table 2. Safety Data Comparison

ParameterValueSource
Flash Point>200°C[4]
LD50 (oral, rat)320 mg/kg[7]
EC₅₀ (Daphnia magna)0.8 mg/L[4]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

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